6-Fluoropalmitic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

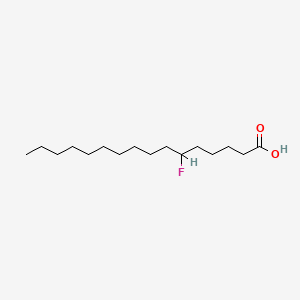

6-Fluoropalmitic acid, also known as this compound, is a useful research compound. Its molecular formula is C16H31FO2 and its molecular weight is 274.41 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 6-Fluoropalmitic acid, and how is fluorination efficiency validated?

- Fluorination of palmitic acid typically involves electrophilic or nucleophilic substitution at the C6 position. Common methods include using hydrogen fluoride (HF) or fluorinating agents like DAST (diethylaminosulfur trifluoride). Post-synthesis, nuclear magnetic resonance (¹⁹F NMR, ¹H NMR) and liquid chromatography-mass spectrometry (LC-MS) are critical for structural confirmation and purity assessment (>98% by HPLC). Researchers should cross-validate results with elemental analysis to confirm fluorine incorporation .

Q. Which analytical techniques are most reliable for characterizing this compound in biological matrices?

- Gas chromatography (GC) or LC-MS with derivatization (e.g., methyl ester formation) is standard for lipidomic profiling. For cellular uptake studies, stable isotope labeling (e.g., ¹³C or ²H) combined with tandem mass spectrometry improves quantification accuracy. Researchers must include internal standards (e.g., deuterated palmitic acid) to correct for matrix effects .

Q. How is this compound utilized in lipid metabolism studies?

- The fluorinated analog resists β-oxidation due to C-F bond stability, making it ideal for tracing lipid trafficking. In vitro models (e.g., hepatocyte cultures) are treated with this compound (10–100 µM), followed by lipid extraction and thin-layer chromatography (TLC) to monitor metabolite accumulation. Controls should include non-fluorinated palmitic acid to isolate fluorination-specific effects .

Advanced Research Questions

Q. How can conflicting data on this compound’s cytotoxicity be resolved across studies?

- Discrepancies often arise from differences in cell type (e.g., primary vs. immortalized lines), assay duration, or solvent carriers (e.g., DMSO vs. albumin-bound). A meta-analysis approach, standardizing variables (IC₅₀ normalization, exposure time), and replication in multiple models (e.g., HEK293, HepG2) are recommended. Statistical tools like ANOVA with post-hoc tests can identify confounding factors .

Q. What experimental designs best elucidate this compound’s interaction with lipid bilayers?

- Differential scanning calorimetry (DSC) and fluorescence anisotropy using probes like DPH (1,6-diphenyl-1,3,5-hexatriene) quantify membrane fluidity changes. Molecular dynamics (MD) simulations parameterized with experimental data (e.g., bilayer thickness from X-ray diffraction) provide atomic-level insights. Researchers should compare results with non-fluorinated analogs to isolate fluorine’s role .

Q. How can researchers optimize protocols for assessing this compound’s enzyme inhibition kinetics?

- Competitive inhibition assays (e.g., with carnitine palmitoyltransferase) require varying substrate concentrations and fixed inhibitor levels. Lineweaver-Burk plots and Ki calculations are essential. Pre-incubating enzymes with this compound (30 min, 37°C) ensures equilibrium. Include positive controls (e.g., etomoxir for CPT1 inhibition) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Implementing quality-by-design (QbD) principles, such as monitoring reaction temperature (±1°C) and reagent stoichiometry, improves reproducibility. Accelerated stability studies (40°C/75% RH for 6 months) coupled with HPLC-UV purity checks identify degradation pathways. Collaborative inter-lab validation is critical for industrial-academic partnerships .

Q. Methodological Challenges and Solutions

Q. How should researchers address low recovery rates of this compound in extraction protocols?

- Solid-phase extraction (SPE) with C18 columns and methanol:chloroform (2:1) elution improves lipid recovery. Sonication (3 × 10 sec bursts) enhances cell lysis efficiency. Spike-and-recovery experiments using ¹⁴C-labeled analogs validate extraction efficacy across tissues (e.g., liver vs. adipose) .

Q. What are the pitfalls in interpreting this compound’s fluorescent labeling data?

- Fluorophore conjugation (e.g., BODIPY) may alter cellular uptake kinetics. Controls must include unlabeled this compound to assess labeling artifacts. Confocal microscopy settings (e.g., laser power, exposure time) should be standardized to avoid photobleaching. Co-staining with organelle markers (e.g., Lysotracker) confirms subcellular localization .

Q. How can computational modeling enhance mechanistic studies of this compound?

- Density functional theory (DFT) calculates electronic effects of fluorination on palmitic acid’s carboxyl group. Machine learning models trained on lipidomic datasets predict metabolic fates. Cross-validation with experimental data (e.g., LC-MS/MS) ensures model robustness .

Q. Data Presentation and Reproducibility

属性

CAS 编号 |

86581-29-5 |

|---|---|

分子式 |

C16H31FO2 |

分子量 |

274.41 g/mol |

IUPAC 名称 |

6-fluorohexadecanoic acid |

InChI |

InChI=1S/C16H31FO2/c1-2-3-4-5-6-7-8-9-12-15(17)13-10-11-14-16(18)19/h15H,2-14H2,1H3,(H,18,19) |

InChI 键 |

AZQCCGIBQBTNIK-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC(CCCCC(=O)O)F |

规范 SMILES |

CCCCCCCCCCC(CCCCC(=O)O)F |

同义词 |

6-fluoropalmitic acid |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。